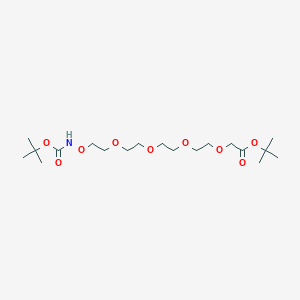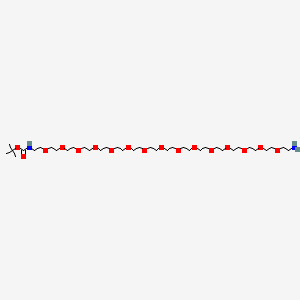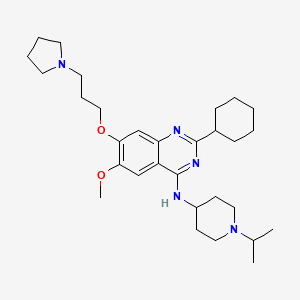
ODM-204
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Aplicaciones Científicas De Investigación
CDISC Operational Data Model in Clinical Research
The CDISC Operational Data Model (ODM) standard has been pivotal in advancing research and development in clinical research informatics. It facilitates interoperability and has been extended to accommodate a wide range of data and metadata requirements beyond its original use cases. The ODM is notably used for Electronic Data Capture (EDC) and Electronic Health Record (EHR) infrastructure, planning, data collection, data tabulation and analysis, and study archival. The framework's simplicity and readability have been fundamental to its broad implementation as a data and metadata standard. Despite its versatile applications, the standard's core model remains focused on fundamental use cases, while extensions manage more specific scenarios. This approach ensures the standard's accessibility for developers and its applicability in diverse areas within the clinical research data lifecycle (Hume et al., 2016).
ODM in Mobile Telecom Data-Based Matrices
Origin Destination Matrices (ODM) are used as standard indicators of population migration in urban mobility assessments. The flexibility of ODM allows for the creation of matrices using big data analytics from telecom user locations, providing valuable insights into travel demand characteristics. The methodologies developed for analyzing the similarity of ODMs generated from such telecom big data sets against traditional measurement methodologies have proven that significant correlations can be achieved under appropriate preconditions. This research emphasizes the potential of telecom data in enhancing the accuracy and reliability of urban mobility assessments (Jakovljević et al., 2021).
Applications in Sustainable Decision-Making and Civil Engineering
ODM applications extend into supporting sustainable decision-making in civil engineering, construction, and building technology. The integration of fundamental scientific achievements with multiple-criteria decision-making (MCDM) theories has been instrumental in fostering sustainable evaluation and selection processes in these fields. The extensive use of MCDM methods confirms their potential in helping decision-makers solve multidimensional problems associated with key issues within frameworks like the 2030 Agenda for Sustainable Development (Zavadskas et al., 2017; Sousa et al., 2021).
ODM in Satellite Orbit Determination
In the realm of aerospace and satellite technology, ODM plays a crucial role in the orbit determination process. The critical evaluation of system models, coordinate sets, and estimators is essential for ensuring good numerical stability, efficiency, and precision in orbit estimation. The application of Kalman-filter type algorithms to orbit determination for different types of missions highlights the significance of ODM in optimizing the accuracy and reliability of satellite tracking and positioning (Raol & Sinha, 1985).
Propiedades
Nombre del producto |
ODM-204 |
|---|---|
Nombre IUPAC |
NONE |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ODM204; ODM-204; ODM 204. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







